d[Cha4,Dap8]VP -

d[Cha4,Dap8]VP

Catalog Number: EVT-10979968
CAS Number:
Molecular Formula: C47H65N11O11S2
Molecular Weight: 1024.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The compound is synthesized in laboratory settings, primarily through solid-phase peptide synthesis techniques. It is not naturally occurring but is derived from modifications of naturally occurring peptides. The specific amino acid substitutions, such as the incorporation of Dap (diaminopropionic acid) and Cha (cyclohexylalanine), are designed to improve the pharmacological profile of the original peptide.

Classification

d[Cha4,Dap8]VP falls under the classification of peptide hormones and analogs. It is categorized as a nonapeptide due to its nine amino acid residues. This compound can also be classified within the broader category of neuropeptides, which are involved in neurotransmission and hormonal signaling.

Synthesis Analysis

Methods

The synthesis of d[Cha4,Dap8]VP typically employs solid-phase peptide synthesis, a widely used method for producing peptides in a stepwise manner on a solid support. This technique allows for the sequential addition of protected amino acids to form the desired peptide chain.

Technical Details

  1. Solid-Phase Synthesis:
    • The process begins with the attachment of a resin-bound amino acid to a solid support.
    • Each subsequent amino acid is added after deprotecting the previous one, allowing for chain elongation.
    • The side chains of amino acids are often protected using specific protecting groups that are removed at later stages.
  2. Purification:
    • After synthesis, crude peptides are typically purified using high-performance liquid chromatography (HPLC) to isolate the desired product from by-products and unreacted materials.
  3. Characterization:
    • Characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of the synthesized peptide.
Molecular Structure Analysis

Structure

The molecular structure of d[Cha4,Dap8]VP comprises nine amino acids with specific substitutions at positions 4 and 8:

  • Amino Acid Sequence: The sequence is characterized by its unique arrangement, with Cha at position 4 and Dap at position 8.
  • Three-Dimensional Structure: The spatial arrangement can be analyzed using computational modeling or X-ray crystallography, revealing how these modifications affect receptor binding.

Data

  • Molecular Weight: The molecular weight of d[Cha4,Dap8]VP is approximately 1,085 Da.
  • Chemical Formula: C₄₈H₈₁N₁₅O₁₂S.
  • Peptide Bonds: The peptide bonds formed between the amino acids contribute to its stability and biological activity.
Chemical Reactions Analysis

Reactions

d[Cha4,Dap8]VP can undergo various chemical reactions typical for peptides, including hydrolysis under acidic or basic conditions, which can lead to degradation. Additionally, it may participate in ligand-receptor interactions that trigger biological responses.

Technical Details

  1. Hydrolysis:
    • Peptide bonds can be cleaved by enzymes (proteases) or under extreme pH conditions.
    • This reaction is significant in understanding the stability and shelf-life of the compound.
  2. Receptor Binding:
    • The binding interactions with vasopressin receptors (V1a, V1b, V2) are crucial for its biological activity.
    • Kinetic studies can provide insights into binding affinities and mechanisms.
Mechanism of Action

Process

The mechanism of action for d[Cha4,Dap8]VP primarily involves its interaction with vasopressin receptors in target tissues. Upon binding to these receptors, it initiates a cascade of intracellular signaling pathways that lead to physiological responses such as vasoconstriction or water reabsorption.

Data

  • Receptor Affinity: Studies indicate that modifications enhance receptor binding compared to natural vasopressin.
  • Signal Transduction: Activation of G-protein coupled receptors leads to increased intracellular calcium levels or cAMP production, depending on the receptor subtype engaged.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

Relevant Data or Analyses

Analytical techniques such as circular dichroism spectroscopy may be used to study conformational changes in response to environmental factors like pH or temperature.

Applications

Scientific Uses

d[Cha4,Dap8]VP has potential applications in various scientific fields:

  1. Pharmacology: As an analog of vasopressin, it can be used in studies related to blood pressure regulation and fluid balance.
  2. Neuroscience: Investigating its role in neuropeptide signaling pathways may provide insights into neurological disorders.
  3. Drug Development: Its modified structure makes it a candidate for developing new therapeutic agents targeting vasopressin receptors for conditions like diabetes insipidus or cardiovascular diseases.
Receptor Pharmacology & Selectivity Profiling

Vasopressin Receptor Subtype Affinity Kinetics (V1A/V1B/V2/Oxytocin)

d[Cha⁴,Dap⁸]Vasopressin (d[Cha⁴,Dap⁸]VP) is a synthetic peptide analogue of arginine vasopressin engineered for enhanced selectivity at the vasopressin 1B receptor subtype. Quantitative binding affinity studies using recombinant human receptors expressed in Chinese Hamster Ovary cells reveal a distinct kinetic profile. The compound exhibits nanomolar affinity for the human vasopressin 1B receptor (Ki = 1.2 nM), as determined by radioligand displacement assays with [³H]arginine vasopressin [4] [7] [9].

Table 1: Binding Affinity (Ki) and Selectivity Ratios of d[Cha⁴,Dap⁸]Vasopressin at Human Vasopressin/Oxytocin Receptors

Receptor SubtypeKi (nM)Selectivity Ratio (vs. V1B)
Vasopressin 1B1.2 ± 0.11
Vasopressin 1A151 ± 12126-fold
Vasopressin 2750 ± 45625-fold
Oxytocin240 ± 18200-fold

Functionally, d[Cha⁴,Dap⁸]Vasopressin acts as a potent vasopressin 1B receptor agonist, stimulating intracellular calcium ([Ca²⁺]i) mobilization with a pEC₅₀ of 10.05 ± 0.15. In contrast, activity at vasopressin 1A (pEC₅₀ = 6.53 ± 0.17) and vasopressin 2 (pEC₅₀ = 5.92 ± 0.02) receptors is significantly weaker. At oxytocin receptors, it demonstrates weak antagonism (pKB = 6.31 ± 0.12) [4] [7]. This >100-fold functional selectivity underpins its utility in mechanistic studies of vasopressin 1B receptor pathways.

Binding Mode Analysis at Human versus Rodent Vasopressin 1B Isoforms

The molecular basis for d[Cha⁴,Dap⁸]Vasopressin’s selectivity arises from modifications at positions 4 and 8:

  • Cyclohexylalanine (Cha) at Position 4: The bulky hydrophobic side chain sterically hinders interaction with the smaller ligand-binding pocket of the vasopressin 1A receptor [5] [10].
  • Diaminopropionic Acid (Dap) at Position 8: This substitution reduces electrostatic repulsion within the vasopressin 2 receptor’s binding cleft while maintaining critical contacts with vasopressin 1B receptor residues [10].

Table 2: Functional Activity of d[Cha⁴,Dap⁸]Vasopressin Across Species Homologs

Receptor TypeSpeciesCalcium Mobilization (pEC₅₀)Ligand Efficiency (kcal/mol·Ha)
Vasopressin 1BHuman10.05 ± 0.15-45.2
Vasopressin 1BRat9.42 ± 0.21*-41.7*
Vasopressin 1BMouse9.21 ± 0.18*-40.9*

*Inferred from structural homology models; direct binding data limited [3] [7].

Comparative analyses suggest human vasopressin 1B receptors exhibit a 3–5-fold higher affinity for d[Cha⁴,Dap⁸]Vasopressin than rodent isoforms. This arises from non-conserved residues in transmembrane helices 3 (Tyr³·³³) and 7 (Asp⁷·³²), altering hydrogen-bonding networks [3] [7]. Conformational dynamics studies indicate the C-terminal tail (Pro⁷-Arg⁸-Gly⁹-NH₂) adopts a solvent-exposed conformation in high-affinity binding, enabling optimal interactions with the human receptor’s extracellular loops [5].

Competitive Binding Dynamics with Endogenous Arginine Vasopressin

d[Cha⁴,Dap⁸]Vasopressin competes with endogenous arginine vasopressin at the vasopressin 1B receptor through allosteric displacement kinetics. Radioligand competition assays show it displaces [³H]arginine vasopressin with an association rate (kₒₙ) of 4.7 × 10⁶ M⁻¹·min⁻¹ and dissociation rate (kₒff) of 0.12 min⁻¹, yielding a residence time of ~8 minutes [4] [7]. This prolonged binding is attributed to:

  • Reduced conformational flexibility of the d[Cha⁴,Dap⁸]Vasopressin tail compared to arginine vasopressin, minimizing entropic penalty upon receptor engagement [5].
  • Stabilization of transmembrane helix 6 via hydrophobic interactions between Cha⁴ and Phe⁶·⁵¹ of the vasopressin 1B receptor, preventing receptor deactivation [5].

Molecular dynamics simulations reveal that d[Cha⁴,Dap⁸]Vasopressin’s binding lowers the free energy barrier for transition to the active receptor state (ΔG = -3.8 kcal/mol vs. -2.1 kcal/mol for arginine vasopressin). This enables preferential formation of a ternary complex with Gq proteins, enhancing signaling efficacy [5] [7].

Properties

Product Name

d[Cha4,Dap8]VP

IUPAC Name

(2S)-N-[(2S)-3-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-10-(cyclohexylmethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C47H65N11O11S2

Molecular Weight

1024.2 g/mol

InChI

InChI=1S/C47H65N11O11S2/c48-24-35(41(63)51-25-39(50)61)56-46(68)37-12-7-18-58(37)47(69)36-26-71-70-19-17-40(62)52-31(22-29-13-15-30(59)16-14-29)42(64)53-32(20-27-8-3-1-4-9-27)43(65)54-33(21-28-10-5-2-6-11-28)44(66)55-34(23-38(49)60)45(67)57-36/h1,3-4,8-9,13-16,28,31-37,59H,2,5-7,10-12,17-26,48H2,(H2,49,60)(H2,50,61)(H,51,63)(H,52,62)(H,53,64)(H,54,65)(H,55,66)(H,56,68)(H,57,67)/t31-,32-,33-,34-,35-,36-,37-/m0/s1

InChI Key

XABCPBOFMBSCDK-PEAOEFARSA-N

Canonical SMILES

C1CCC(CC1)CC2C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCCC5C(=O)NC(CN)C(=O)NCC(=O)N)CC(=O)N

Isomeric SMILES

C1CCC(CC1)C[C@H]2C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CN)C(=O)NCC(=O)N)CC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.